molecular formula C22H18BrN3O5S B11605050 2-bromo-4-[(Z)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-6-methoxyphenyl acetate CAS No. 606953-21-3

2-bromo-4-[(Z)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-6-methoxyphenyl acetate

Cat. No.: B11605050
CAS No.: 606953-21-3
M. Wt: 516.4 g/mol
InChI Key: JKZMAAGEZYRQGS-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-[(Z)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-6-methoxyphenyl acetate is a complex organic compound that features a unique combination of bromine, ethoxyphenyl, thiazolo, triazol, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(Z)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-6-methoxyphenyl acetate typically involves multiple steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using ammonium acetate and a suitable solvent.

    Introduction of the ethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole core is known to interact with various biological molecules, potentially inhibiting their activity. The bromine and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobenzoic acid: Shares the bromine and aromatic ring but lacks the thiazolo[3,2-b][1,2,4]triazole core.

    Ethyl 2-(4-bromophenyl)acetate: Similar in having a bromophenyl group but differs in the rest of the structure.

Uniqueness

2-bromo-4-[(Z)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-6-methoxyphenyl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

606953-21-3

Molecular Formula

C22H18BrN3O5S

Molecular Weight

516.4 g/mol

IUPAC Name

[2-bromo-4-[(Z)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-6-methoxyphenyl] acetate

InChI

InChI=1S/C22H18BrN3O5S/c1-4-30-15-7-5-14(6-8-15)20-24-22-26(25-20)21(28)18(32-22)11-13-9-16(23)19(31-12(2)27)17(10-13)29-3/h5-11H,4H2,1-3H3/b18-11-

InChI Key

JKZMAAGEZYRQGS-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.